molecular formula C20H25NO2 B5620624 N-(3,5-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

Cat. No. B5620624
M. Wt: 311.4 g/mol
InChI Key: ISYWLFFCNPTHJD-UHFFFAOYSA-N
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Description

The compound “N-(3,5-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide” belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. While specific literature on this exact compound is limited, insights can be drawn from studies on closely related compounds. These studies provide a foundational understanding of synthesis methods, molecular structure analysis, chemical and physical properties, which can be relevant to the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves reactions between specific chloroacetamide and phenol derivatives in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate. For example, the synthesis of related compounds has been achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol, yielding high purity products under optimized conditions (He Xiang-qi, 2007)(He Xiang-qi, 2007).

Molecular Structure Analysis

Molecular structure analysis of similar acetamide compounds through techniques like IR, MS, and NMR spectroscopy, as well as X-ray crystallography, reveals detailed insights into their conformation and bond parameters. For instance, the conformation of the N—H bond in N-(3,4-Dimethylphenyl)acetamide is syn to the 3-methyl substituent, illustrating the steric effects within the molecule (B. Gowda, S. Foro, H. Fuess, 2007)(B. Gowda, S. Foro, H. Fuess, 2007).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-13(2)19-7-6-18(11-16(19)5)23-12-20(22)21-17-9-14(3)8-15(4)10-17/h6-11,13H,12H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYWLFFCNPTHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

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